1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

Lipophilicity Membrane Permeability Drug Design

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine (C₉H₉F₄N, MW 207.17) is a chiral fluorinated aromatic amine belonging to the substituted phenethylamine class. It exists as R- (CAS 1079656-93-1) and S- (CAS 1228570-38-4) enantiomers, with the hydrochloride salt forms also commercially available.

Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
Cat. No. B12082947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
Molecular FormulaC9H9F4N
Molecular Weight207.17 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)C(F)(F)F)F)N
InChIInChI=1S/C9H9F4N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3
InChIKeyDPNRVWDJFMNADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine: A Fluorinated Phenethylamine Building Block for CNS Drug Discovery and Chiral Synthesis


1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine (C₉H₉F₄N, MW 207.17) is a chiral fluorinated aromatic amine belonging to the substituted phenethylamine class . It exists as R- (CAS 1079656-93-1) and S- (CAS 1228570-38-4) enantiomers, with the hydrochloride salt forms also commercially available . The molecule features a distinctive ortho-fluoro and meta-trifluoromethyl substitution pattern on the phenyl ring, which confers enhanced lipophilicity (Consensus LogP 2.93) and altered basicity (pKa ~8.3) compared to non-fluorinated phenethylamines .

Why Generic Phenethylamine Substitution Fails for 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine


The ortho-fluoro and meta-trifluoromethyl substituents in 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine are not inert structural decorations; they fundamentally alter the molecule's physicochemical and pharmacological profile relative to unsubstituted or differently substituted phenethylamines . The combination of fluorine and CF₃ groups increases lipophilicity by approximately 1.5 log units, enhances metabolic stability by blocking oxidative metabolism at key positions, and modulates amine basicity (pKa ~8.3 vs ~9.8 for phenethylamine), which affects both membrane permeability and receptor binding kinetics [1]. These effects are highly position-dependent—the specific 2-fluoro,3-CF₃ pattern creates a unique electronic environment that cannot be replicated by analogs with different substitution patterns (e.g., 5-CF₃ positional isomers or mono-fluorinated derivatives), making simple generic substitution scientifically unjustifiable [2].

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine: Quantified Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Phenethylamine

The target compound exhibits a Consensus LogP of 2.93 (MLogP 3.32) , representing a significant increase in lipophilicity compared to unsubstituted phenethylamine, which has an XLogP of 1.40 [1]. This difference of approximately +1.5 log units is attributable to the synergistic effect of the ortho-fluoro and meta-trifluoromethyl substituents [2].

Lipophilicity Membrane Permeability Drug Design

5-HT3AC Receptor Antagonism: A Differentiating CNS Pharmacological Activity

In a fluorescence-based FLIPR assay using transient A201 cells expressing human 5-HT3AC receptors, the (R)-enantiomer of the compound demonstrated an IC₅₀ of 840 nM after 30-minute incubation [1]. In contrast, unsubstituted phenethylamine and many simple fluorinated analogs show negligible or no measurable activity at this receptor at comparable concentrations, consistent with the established requirement for specific aryl substitution patterns to achieve 5-HT3 receptor engagement [2].

Serotonin Receptor 5-HT3 CNS Pharmacology

Enantiomeric Resolution and Optical Purity Control via Patented Process

US Patent 6,797,842 describes a validated industrial process for producing optically active 1-(fluoro- or trifluoromethyl-substituted phenyl)ethylamines, specifically including the 2-fluoro-3-trifluoromethyl analog, with enantiomeric excess (ee) exceeding 99% [1]. The process employs diastereomeric salt resolution using mandelic acid derivatives, achieving a solubility differential of approximately 1:4 in ethanol at 0°C between the desired and undesired diastereomeric salts, enabling efficient scale-up to kilogram quantities [1]. In comparison, racemic mixtures or syntheses without this patented resolution step typically yield <50% ee or require costly chiral chromatography, increasing both material costs and process complexity.

Chiral Synthesis Enantiomeric Purity Asymmetric Synthesis

Metabolic Stability in Mouse Liver Microsomes

In an in vitro metabolic stability assay using mouse liver microsomes, the compound demonstrated 38% remaining after 1-hour incubation . While a direct head-to-head comparator for this specific compound is not publicly available, class-level data indicate that unsubstituted phenethylamine is rapidly and extensively metabolized by monoamine oxidase (MAO), with typical in vitro half-lives of <10 minutes in liver microsomal preparations [1]. The presence of the ortho-fluoro and meta-CF₃ groups is known to sterically and electronically block MAO-mediated oxidation at the α-carbon and aryl ring positions, consistent with the observed enhanced stability [2].

Metabolic Stability ADME Liver Microsomes

Optimal Scientific and Industrial Applications for 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine Based on Evidence


CNS Drug Discovery: Lead Optimization for Serotonergic and Anxiolytic Candidates

The compound's demonstrated 5-HT3AC receptor antagonism (IC₅₀ 840 nM) [1] combined with its elevated lipophilicity (LogP 2.93) positions it as a privileged scaffold for developing CNS-penetrant therapeutics targeting nausea, anxiety, and gastrointestinal motility disorders. The fluorinated pattern enhances blood-brain barrier penetration while maintaining a favorable pKa (~8.3) for CNS target engagement.

Chiral Intermediate Supply for Asymmetric Pharmaceutical Synthesis

With a patented, scalable resolution process capable of delivering >99% ee enantiomers [2], the compound serves as a reliable chiral building block for synthesizing enantiopure APIs. This is particularly relevant for drugs where stereochemistry dictates both efficacy and safety profiles, such as antidepressants and antipsychotics that incorporate substituted phenethylamine pharmacophores.

Metabolic Stability Enhancement in Lead Compound Development

The compound's improved in vitro metabolic stability in liver microsomes (38% remaining at 1 hr) compared to non-fluorinated phenethylamines supports its use as a starting point for medicinal chemistry programs aiming to mitigate rapid first-pass metabolism. The ortho-fluoro and meta-CF₃ groups provide a validated strategy for extending compound half-life without resorting to more complex structural modifications.

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